2-(chloromethyl)-1-methyl-3-nitroBenzene
Description
2-(Chloromethyl)-1-methyl-3-nitrobenzene is a substituted aromatic compound with the molecular formula C₈H₈ClNO₂. The benzene ring features three substituents: a methyl group at position 1, a chloromethyl group (-CH₂Cl) at position 2, and a nitro group (-NO₂) at position 3. This arrangement creates steric and electronic effects that influence its reactivity, solubility, and applications.
Properties
CAS No. |
54915-42-3 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,5H2,1H3 |
InChI Key |
MNCBNKPLHKEZOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Bromomethyl)-1-Methyl-3-Nitrobenzene
Step 1: Nitration of Toluene
Toluene undergoes nitration with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 1-methyl-3-nitrobenzene. The nitro group directs subsequent substitutions to the ortho/para positions, but steric and electronic effects may influence regioselectivity.
Step 2: Bromomethylation
The nitro-substituted toluene derivative is subjected to bromomethylation using bromomethyl chloride (CH₂BrCl) or similar reagents under acidic or catalytic conditions. The bromomethyl group is introduced at position 2, adjacent to the methyl group.
Key Reaction Conditions
Halogen Exchange to Chloromethyl
The bromomethyl intermediate is treated with a chlorine source (e.g., PCl₃, Cl₂ gas) in the presence of a catalyst to replace bromine with chlorine.
Mechanism
Optimized Conditions
Hydroxymethyl Intermediate Method
This approach utilizes hydroxymethyl precursors, which are converted to chloromethyl derivatives via acid-catalyzed chlorination. This method is analogous to procedures described for 1-(chloromethyl)-3-nitrobenzene.
Preparation of 2-(Hydroxymethyl)-1-Methyl-3-Nitrobenzene
Step 1: Hydroxymethylation
A methyl-substituted nitrobenzene derivative undergoes hydroxymethylation using formaldehyde (HCHO) under acidic conditions. The hydroxymethyl group is introduced at position 2.
Step 2: Chlorination
The hydroxymethyl intermediate is refluxed with concentrated HCl to replace the hydroxyl group with chlorine.
Reaction Details
Direct Chloromethylation via Sandmeyer-Type Reactions
Although less common, direct chloromethylation may be achieved using diazonium salts or other intermediates. This method is inferred from general Sandmeyer reaction principles.
Diazonium Salt Formation
A bromine or iodine substituent at position 2 is replaced with a diazonium group via diazotization.
Example Reaction
Physical and Chemical Properties
Key properties of 2-(chloromethyl)-1-methyl-3-nitrobenzene are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉ClNO₂ | |
| Molecular Weight | 183.62 g/mol | |
| Melting Point | 46–50°C (analog) | |
| Density | 1.33 g/cm³ (analog) | |
| Toxicity | Corrosive (R34) |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Bromomethyl Exchange | High yield, scalable | Requires palladium catalysts |
| Hydroxymethyl Route | Simple reagents | Lower regioselectivity |
| Sandmeyer-Type | Direct substitution | Low stability of intermediates |
Chemical Reactions Analysis
Types of Reactions: 2-(chloromethyl)-1-methyl-3-nitroBenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted benzyl derivatives.
- Reduction reactions produce 2-methyl-6-aminobenzyl chloride.
- Oxidation reactions result in 2-methyl-6-nitrobenzoic acid.
Scientific Research Applications
Applications in Organic Synthesis
2-(Chloromethyl)-1-methyl-3-nitrobenzene serves as an intermediate in the synthesis of various complex organic molecules, including:
- Pharmaceuticals : It is used in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to undergo nucleophilic substitution reactions. For instance, it can be transformed into amines or other functional groups that are crucial for drug development .
- Pesticides : The compound is noted for its utility in producing agrochemicals, particularly pesticides. Its derivatives have shown effectiveness against various pests and are used in agricultural formulations .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds derived from this compound. For example, derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity comparable to standard antibiotics .
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Derivative A | 20 | 50 |
| Derivative B | 25 | 30 |
Synthesis Optimization
Research has focused on optimizing the synthesis routes for higher yield and purity of this compound. One study reported a novel method that improved yields by employing microwave irradiation during the reaction process, significantly reducing reaction times and enhancing product quality .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-methyl-3-nitroBenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzyl carbon more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparison with Similar Compounds
1-Chloro-2-methyl-3-nitrobenzene
- Molecular Formula: C₇H₆ClNO₂
- Substituents : Chloro (position 1), methyl (position 2), nitro (position 3).
- Key Differences :
- Lacks the chloromethyl group ; instead, it has a chloro substituent directly attached to the ring.
- X-ray crystallography reveals that the nitro group is twisted 38.81° from the benzene plane due to steric hindrance from adjacent substituents .
- Reactivity : The chloro group is less reactive toward nucleophilic substitution compared to the chloromethyl group in the target compound.
1-Chloro-3-nitrobenzene
- Molecular Formula: C₆H₄ClNO₂
- Substituents : Chloro (position 1), nitro (position 3).
- Melting Point: 46°C (higher than non-nitro analogues due to polarity) . Applications: Used in dye synthesis and agrochemicals. Less steric hindrance allows easier electrophilic substitution compared to the target compound .
1-Chloro-3-methylbenzene
- Molecular Formula : C₇H₇Cl
- Substituents : Chloro (position 1), methyl (position 3).
- Key Differences: No nitro group, making it more reactive toward electrophilic substitution. Boiling Point: 179°C (lower than nitro-containing analogues due to reduced polarity) .
Physicochemical Properties Comparison
Notes:
- The nitro group increases melting points in nitro-substituted compounds due to enhanced intermolecular forces.
- The chloromethyl group in the target compound may lower melting points compared to simpler chloro derivatives due to conformational flexibility.
Reactivity
- Target Compound :
- 1-Chloro-3-nitrobenzene :
- Primarily undergoes electrophilic substitution at the para position relative to the nitro group.
Q & A
Basic Questions
Q. What spectroscopic techniques are critical for characterizing 2-(chloromethyl)-1-methyl-3-nitrobenzene, and how should data interpretation proceed?
- Methodology :
- Mass Spectrometry (MS) : Analyze fragmentation patterns using electron ionization (EI). Key fragments include loss of Cl (m/z 35/37) and NO₂ (m/z 46). Compare with NIST reference spectra for validation .
- Gas Chromatography (GC) : Use non-polar columns (e.g., Van Den Dool and Kratz RI) to determine retention indices. Optimize temperature ramps to resolve co-eluting impurities .
- Nuclear Magnetic Resonance (NMR) : Assign signals based on substituent effects: nitro groups deshield adjacent protons, while methyl and chloromethyl groups show distinct splitting patterns.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .
Q. What synthetic routes are viable for preparing this compound?
- Methodology :
- Nitration of Chloromethyl Derivatives : Start with 2-(chloromethyl)-1-methylbenzene. Use mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to direct nitration to the meta position .
- Chlorination of Nitrotoluene Derivatives : React 2-methyl-3-nitrobenzyl alcohol with thionyl chloride (SOCl₂) to introduce the chloromethyl group. Purify via column chromatography .
Advanced Research Questions
Q. How does the steric and electronic environment influence the molecular conformation of this compound?
- Methodology :
- X-ray Crystallography : Single-crystal analysis reveals the nitro group is twisted 38.81° from the benzene plane due to steric clashes with the chloromethyl group. Bond lengths and angles are as follows:
| Parameter | Value |
|---|---|
| C-Nitro Bond Length | 1.21 Å |
| Cl-C Bond Length | 1.76 Å |
| Dihedral Angle (Nitro) | 38.81° |
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to validate experimental geometry and assess electronic effects .
Q. How can SHELX software improve the refinement of crystal structures for chlorinated nitrobenzene derivatives?
- Methodology :
- Data Handling : Input high-resolution intensity data (e.g., Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines anisotropic displacement parameters for Cl and O atoms .
- Validation : Check R-factor convergence (target: R₁ < 0.05). Use TWIN commands if data shows pseudo-merohedral twinning .
- Example : For this compound, SHELXL achieved R₁ = 0.031 and wR₂ = 0.090, confirming high precision .
Q. How can contradictions between computational NMR predictions and experimental spectra be resolved?
- Methodology :
- Solvent Effects : Simulate chemical shifts in implicit solvents (e.g., chloroform) using Gaussian or ORCA. Compare with experimental CDCl₃ data .
- Dynamic Effects : Account for rotational barriers of the nitro group via molecular dynamics (MD) simulations .
- Validation : Cross-check with DEPT-135 and HSQC spectra to confirm assignments .
Q. How do substituents direct reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
